molecular formula C11H17NO2 B13601199 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol

1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B13601199
M. Wt: 195.26 g/mol
InChI Key: XJJLNCGGCJKMKD-UHFFFAOYSA-N
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Description

1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol is a phenylethanolamine derivative featuring a methoxymethyl (-CH2OCH3) substituent at the meta position of the phenyl ring and a methylamino (-NHCH3) group on the ethanol backbone. The methoxymethyl group contributes to lipophilicity and steric bulk, which may influence receptor binding and metabolic stability compared to related compounds .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-[3-(methoxymethyl)phenyl]-2-(methylamino)ethanol

InChI

InChI=1S/C11H17NO2/c1-12-7-11(13)10-5-3-4-9(6-10)8-14-2/h3-6,11-13H,7-8H2,1-2H3

InChI Key

XJJLNCGGCJKMKD-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=CC(=C1)COC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3-(Methoxymethyl)benzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the intermediate 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethanol.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted phenethylamines.

Scientific Research Applications

1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol with its analogs:

Compound Name Molecular Formula Molecular Weight Substituent (Position) Physical State Notable Properties
1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol C11H17NO2 195.26 Methoxymethyl (3) Not reported Inferred higher lipophilicity
2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol C10H15NO2 181.23 Methoxy (4) Powder, RT storage CAS 1184516-35-5; PubChem 54593066
1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-ol C9H13NO2 167.21 Hydroxyl (3) Not reported Polar, potential H-bond donor
(R)-1-(3-(Benzyloxy)phenyl)-2-(methylamino)ethan-1-ol C16H19NO2 257.33 Benzyloxy (3) Hydrochloride salt Related to phenylephrine impurities
2-(Methylamino)-1-(3-(trifluoromethyl)phenyl)ethan-1-ol C10H12F3NO 225.21 Trifluoromethyl (3) Fluorinated solid Enhanced metabolic stability

Key Observations :

  • The trifluoromethyl group () enhances electron-withdrawing properties and metabolic resistance.
  • Positional Isomerism : Para-substituted methoxy analogs () may exhibit distinct receptor binding profiles compared to meta-substituted derivatives due to spatial orientation differences.

Biological Activity

1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol, also known as methylphenylephrine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Basic Information

PropertyValue
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
CAS Number 1469764-96-2
IUPAC Name 1-(3-methoxymethyl)phenyl-2-(methylamino)ethanol

Structural Representation

The compound features a methoxymethyl group attached to a phenyl ring and a methylamino group, which contributes to its biological activity.

Pharmacological Effects

  • Adrenergic Activity : Methylphenylephrine acts as an adrenergic agonist, primarily targeting alpha-adrenergic receptors. This action can lead to vasoconstriction and increased blood pressure, making it potentially useful in treating conditions like hypotension .
  • CNS Effects : Preliminary studies suggest that compounds similar to methylphenylephrine may exhibit central nervous system (CNS) activities, including modulation of neurotransmitter levels. This could have implications for treating mood disorders or attention deficits .
  • Anti-inflammatory Properties : Research indicates that related compounds may possess anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This mechanism has been explored in various cancer models .

Study on COX-2 Inhibition

A study investigated the synthesis of methoxy analogs of nimesulide (a COX-2 inhibitor) and their transport properties across cellular membranes. The findings demonstrated that modifications at the methoxy position could enhance COX-2 inhibitory potency, suggesting that methylphenylephrine derivatives may also exhibit similar effects .

Adrenergic Receptor Binding Affinity

Research conducted on various derivatives indicated that structural modifications significantly affect binding affinity to adrenergic receptors. Compounds with a similar structure to methylphenylephrine showed varying degrees of selectivity for alpha versus beta receptors, which is crucial for therapeutic applications .

Toxicological Considerations

While the therapeutic potential is significant, it is essential to consider the toxicological profile of methylphenylephrine. Some studies have highlighted potential neurotoxic effects at high concentrations, necessitating careful dosage regulation in clinical settings .

Summary of Biological Activities

Activity TypeDescription
Adrenergic Agonism Increases blood pressure via alpha receptor activation
CNS Modulation Potential effects on mood and cognition
Anti-inflammatory Inhibition of COX-2 expression
Toxicity Risks Possible neurotoxic effects at elevated doses

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization.

How is the structure of 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol confirmed post-synthesis?

Basic Question
Structural confirmation requires multi-spectral analysis:

  • NMR :
    • ¹H NMR : Peaks for methoxymethyl (-OCH₂O-) at δ 3.3–3.5 ppm, methylamino (-NCH₃) at δ 2.2–2.4 ppm, and aromatic protons (δ 6.8–7.4 ppm) .
    • ¹³C NMR : Carbon signals for the methoxymethyl group (δ 55–60 ppm) and chiral center (δ 70–75 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., m/z 209.1 for C₁₁H₁₇NO₂⁺).
  • X-ray Crystallography : Resolve stereochemistry and confirm bond angles, as demonstrated in analogous phenyl ethanol derivatives .

What strategies are employed to resolve enantiomers of this compound, given its chiral centers?

Advanced Question
Chiral resolution methods include:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with a hexane/isopropanol mobile phase. Retention times vary based on enantiomer interaction with the stationary phase .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer in a solvent-free system, achieving >90% enantiomeric excess (ee) .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and crystallize the less soluble salt .

Validation : Measure ee via polarimetry or chiral HPLC.

How can computational modeling predict the binding affinity of this compound toward neurotransmitter receptors?

Advanced Question

  • Molecular Docking : Use software (AutoDock Vina, Schrödinger) to simulate interactions with receptors (e.g., adrenergic or dopamine receptors). Key steps:
    • Prepare the receptor structure (PDB ID: e.g., 2RH1 for β₂-adrenergic receptor).
    • Optimize ligand geometry (DFT methods, B3LYP/6-31G* basis set).
    • Analyze binding poses and calculate ΔG (binding energy). Correlate with in vitro assays .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS).

Limitations : Solvent effects and protonation states may require experimental validation.

How should researchers address discrepancies in reported biological activities across studies?

Advanced Question
Discrepancies may arise from:

  • Structural Analog Confusion : Similar compounds (e.g., 3-Chloromethcathinone vs. target) might be misreported. Validate structures via HRMS and NMR .
  • Assay Variability : Standardize cell-based assays (e.g., cAMP accumulation in HEK-293 cells) with positive controls (e.g., isoproterenol for β-adrenergic activity) .
  • Metabolic Instability : Use LC-MS/MS to quantify degradation products in buffer vs. plasma. Adjust experimental timelines accordingly .

Key Methodological Takeaways

  • Stereochemistry Matters : Always characterize enantiomers to avoid misleading bioactivity data.
  • Cross-Validate Assays : Combine computational, spectroscopic, and biological data for robust conclusions.
  • Document Reaction Conditions : Minor changes in solvent or temperature can drastically alter yields and purity.

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